molecular formula C7H14O2 B2822055 2-Methoxy-3-methylpentanal CAS No. 1864072-82-1

2-Methoxy-3-methylpentanal

Cat. No.: B2822055
CAS No.: 1864072-82-1
M. Wt: 130.187
InChI Key: RGNLXKQOCWDZPK-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylpentanal is an aldehyde derivative with a molecular formula of $ \text{C}7\text{H}{14}\text{O}2 $. Its structure consists of a five-carbon pentanal backbone substituted with a methoxy group (-OCH$3$) at the second carbon and a methyl group (-CH$_3$) at the third carbon. This compound is primarily utilized as a building block in organic synthesis, particularly in the preparation of pharmaceuticals, fragrances, and specialty chemicals .

Properties

IUPAC Name

2-methoxy-3-methylpentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-4-6(2)7(5-8)9-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNLXKQOCWDZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-methylpentanal can be achieved through several methods. One common approach involves the reaction of 3-methylpentanal with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-methylpentanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-Methoxy-3-methylpentanoic acid.

    Reduction: It can be reduced to form 2-Methoxy-3-methylpentanol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Methoxy-3-methylpentanoic acid.

    Reduction: 2-Methoxy-3-methylpentanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-3-methylpentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methylpentanal involves its interaction with various molecular targets. The carbonyl group in the compound can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atom of the carbonyl group. This can lead to the formation of various adducts and intermediates, which can further undergo transformations depending on the reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

The following compounds share structural similarities with 2-Methoxy-3-methylpentanal, differing primarily in functional groups and substitution patterns:

Compound Name Functional Groups CAS Number Molecular Weight Key Properties/Applications Reference
This compound Aldehyde, Methoxy, Methyl - - Aldehyde reactivity; synthetic intermediate
2-Methyl-3-pentanol Alcohol, Methyl 565-67-3 102.17 g/mol Higher boiling point due to H-bonding; solvent
2-Methyl-3-pentanone Ketone, Methyl 565-69-5 100.16 g/mol Less reactive than aldehydes; used in coatings
2-Methyl-3-phenyl-3-pentanol Alcohol, Phenyl, Methyl 4397-09-5 178.28 g/mol Bulky phenyl group; lower solubility in polar solvents
3-Methyl-2-cyclopentenone Cyclic Ketone, Methyl 19836-78-3 101.10 g/mol Ring strain enhances reactivity; fragrance precursor
Key Observations:

Reactivity: The aldehyde group in this compound makes it more reactive toward nucleophilic additions (e.g., Grignard reactions) compared to ketones (e.g., 2-Methyl-3-pentanone) or alcohols (e.g., 2-Methyl-3-pentanol) .

Solubility: The methoxy group in this compound likely increases polarity and water solubility relative to purely aliphatic analogs like 2-Methyl-3-pentanol. However, the phenyl-substituted analog (2-Methyl-3-phenyl-3-pentanol) exhibits reduced polarity due to its aromatic ring .

Applications : Aldehydes like this compound are critical in condensation reactions (e.g., aldol reactions), while ketones and alcohols are often used as solvents or stabilizers .

Biological Activity

2-Methoxy-3-methylpentanal is an organic compound with the molecular formula C7H16OC_7H_{16}O. It belongs to the class of aldehydes and is characterized by a methoxy group and a methyl group attached to a pentanal backbone. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C7H16OC_7H_{16}O
  • Molecular Weight : 116.20 g/mol

The biological activity of this compound is influenced by its structural components:

  • The methoxy group enhances lipophilicity, facilitating membrane permeability.
  • The aldehyde functional group can participate in nucleophilic reactions, making it reactive towards various biological macromolecules.

These characteristics suggest that this compound may interact with enzymes and receptors, potentially modulating metabolic pathways.

Antimicrobial Properties

Research indicates that aldehydes, including this compound, exhibit antimicrobial activity. A study demonstrated that certain aldehydes can disrupt microbial cell membranes and inhibit growth by altering metabolic processes. Specifically, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting a potential for this compound in antimicrobial applications .

Anti-inflammatory Effects

Aldehydes have also been investigated for their anti-inflammatory properties. In vitro studies have shown that compounds like this compound can inhibit pro-inflammatory cytokines, which are involved in the inflammatory response. This suggests that it may have therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to or similar to this compound:

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaNotable Biological Activity
2-Methoxy-3-methylbutanalC6H14OC_6H_{14}OPotential anti-inflammatory properties
3-MethylpentanalC6H12OC_6H_{12}OAntimicrobial activity
PentanalC5H10OC_5H_{10}OUsed in flavoring; moderate antimicrobial effects

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